6-Tert-butyl-3-[2-(4-chlorophenyl)-2-hydroxyethyl]pyrimidin-4-one
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Overview
Description
6-Tert-butyl-3-[2-(4-chlorophenyl)-2-hydroxyethyl]pyrimidin-4-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a hydroxyethyl group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-3-[2-(4-chlorophenyl)-2-hydroxyethyl]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic aromatic substitution reactions, where a suitable chlorophenyl halide reacts with the pyrimidinone core.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through the reaction of the pyrimidinone derivative with an appropriate epoxide or halohydrin under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-3-[2-(4-chlorophenyl)-2-hydroxyethyl]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the pyrimidinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
Scientific Research Applications
6-Tert-butyl-3-[2-(4-chlorophenyl)-2-hydroxyethyl]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-3-[2-(4-chlorophenyl)-2-hydroxyethyl]pyrimidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyethyl group can form hydrogen bonds with active sites, while the chlorophenyl group can participate in hydrophobic interactions. The tert-butyl group may influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-Tert-butyl-3-[2-(4-fluorophenyl)-2-hydroxyethyl]pyrimidin-4-one: Similar structure with a fluorine atom instead of chlorine.
6-Tert-butyl-3-[2-(4-bromophenyl)-2-hydroxyethyl]pyrimidin-4-one: Similar structure with a bromine atom instead of chlorine.
6-Tert-butyl-3-[2-(4-methylphenyl)-2-hydroxyethyl]pyrimidin-4-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
6-Tert-butyl-3-[2-(4-chlorophenyl)-2-hydroxyethyl]pyrimidin-4-one is unique due to the presence of the chlorophenyl group, which can impart specific electronic and steric effects that influence its reactivity and interactions with biological targets. The combination of the tert-butyl group and the hydroxyethyl group also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
6-tert-butyl-3-[2-(4-chlorophenyl)-2-hydroxyethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-16(2,3)14-8-15(21)19(10-18-14)9-13(20)11-4-6-12(17)7-5-11/h4-8,10,13,20H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVCHQUUDAZYON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(C=N1)CC(C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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